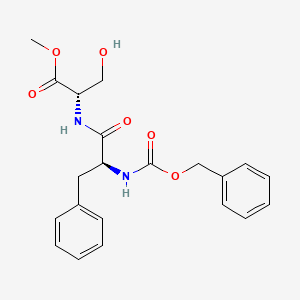

Z-Phe-ser-ome

Description

Contextualization of Protected Dipeptide Derivatives in Modern Chemical Biology

In modern chemical biology, the synthesis of peptides requires meticulous control over the reactivity of amino acids. Amino acids possess both an amino group (-NH₂) and a carboxyl group (-COOH), which can react with each other to form peptide bonds, leading to uncontrolled polymerization. To circumvent this, protecting groups are employed to temporarily mask these reactive functionalities, allowing for selective coupling reactions. fiveable.melibretexts.orgchemrxiv.org

Protected dipeptide derivatives, such as Z-Phe-Ser-OMe, represent a pre-assembled unit of two amino acids, each with appropriate protection. The "Z" in this compound signifies the benzyloxycarbonyl (Cbz) group, a widely used N-terminal protecting group. ontosight.ailookchem.commasterorganicchemistry.com The Cbz group is typically introduced via reaction with benzyl (B1604629) chloroformate (CbzCl) and is known for its stability under various reaction conditions, being removable by catalytic hydrogenation. masterorganicchemistry.comhighfine.com The "OMe" denotes the methyl ester, a common C-terminal protecting group for the carboxyl function, which can be readily removed by hydrolysis. fiveable.melibretexts.org

The use of these protected derivatives is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS). They enable chemists to build peptide chains with high fidelity, minimizing side reactions and racemization, thereby ensuring the synthesis of pure and biologically active peptides. masterorganicchemistry.combrieflands.comamericanpeptidesociety.org The development of orthogonal protecting groups, which can be removed under distinct conditions, further enhances the versatility of these building blocks, allowing for selective modifications and complex peptide assembly. ub.eduiris-biotech.deresearchgate.net

Significance of Phenylalanine-Serine Motifs in Peptide and Peptidomimetic Design

Dipeptides, in general, are more than just the sum of their constituent amino acids; they often exhibit unique physical properties, such as improved heat stability or solubility, and can possess distinct pharmacological or bioactive effects. researchgate.net The Phe-Ser dipeptide unit, when appropriately protected as this compound, serves as a valuable intermediate for incorporating this specific sequence into larger peptide structures.

Furthermore, these dipeptide building blocks are instrumental in the design and synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and biological function of natural peptides but are engineered to overcome the inherent limitations of peptides, such as poor oral bioavailability, rapid degradation, and short half-lives. nih.govnih.govljmu.ac.uk By incorporating specific dipeptide motifs like Phe-Ser into peptidomimetic scaffolds, researchers can fine-tune molecular recognition, enhance proteolytic stability, and improve pharmacokinetic profiles, making them attractive candidates for drug development. nih.govnih.govljmu.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6/c1-28-20(26)18(13-24)22-19(25)17(12-15-8-4-2-5-9-15)23-21(27)29-14-16-10-6-3-7-11-16/h2-11,17-18,24H,12-14H2,1H3,(H,22,25)(H,23,27)/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRVHVAOTRUOLA-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427742 | |

| Record name | AC1OEBWL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23828-09-3 | |

| Record name | AC1OEBWL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties and Synthesis Applications

Stereochemical Integrity and Racemization Control in this compound Synthesis.

Methodologies for Assessing and Minimizing Racemization during Peptide Ligation

Maintaining the stereochemical integrity of amino acid residues is paramount in peptide synthesis, particularly during ligation steps where peptide fragments are joined. Racemization, the loss of stereochemical purity at the α-carbon of an amino acid, can lead to the formation of undesired D-isomers, which can significantly alter or abolish the biological activity of the target peptide. This section focuses on the critical methodologies employed to assess and minimize racemization when ligating peptide fragments, such as those involving this compound.

Assessing Racemization

The accurate quantification of racemization is essential for validating synthetic protocols and ensuring the quality of the final peptide product. Several analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for determining the enantiomeric purity of synthetic peptides. By using specialized chiral stationary phases (CSPs), chiral HPLC can effectively separate L- and D-amino acid enantiomers within a peptide or after its hydrolysis into constituent amino acids. digitellinc.comsigmaaldrich.com

HPLC-ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry): Coupling chiral HPLC with mass spectrometry provides a highly sensitive and accurate method for detecting and quantifying even trace levels of D-isomers, often with reporting limits as low as 0.1%. digitellinc.comnih.gov This method is particularly valuable for assessing the impact of different ligation conditions on stereochemical purity.

Peptide Hydrolysis and Amino Acid Analysis: For comprehensive analysis, peptides can be hydrolyzed into their individual amino acids. These amino acids are then subjected to chiral separation and quantification. To account for any racemization that might occur during the hydrolysis step itself, internal standards or deuterated acids are sometimes used for correction. digitellinc.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less quantitative for trace impurities than chiral chromatography, NMR can provide qualitative insights into the stereochemical composition of peptides by analyzing the chemical environments of protons and carbons. rsc.org

Minimizing Racemization

Preventing racemization during peptide ligation involves a multi-faceted approach, encompassing the judicious selection of coupling reagents, additives, bases, and specific ligation strategies.

Role of Coupling Reagents and Additives

The activation of the carboxyl group of an amino acid residue is a critical step that can lead to racemization, primarily through the formation of a reactive oxazolone (B7731731) intermediate. wikipedia.orgmdpi.comethz.ch To mitigate this, specific coupling reagents and additives are employed:

Additives: Reagents like 1-hydroxybenzotriazole (HOBt) , 1-hydroxy-7-aza-benzotriazole (HOAt) , and Oxyma (ethyl cyanohydroxyiminoacetate) are widely used. They react with the activated intermediate (e.g., O-acylisourea formed from carbodiimides) to generate more stable active esters. These active esters are less prone to oxazolone formation, thereby suppressing racemization. wikipedia.orgcreative-peptides.comacs.org More advanced additives, such as 1,3-dimethylvilinic acid (Oxyma-B) , have demonstrated superior racemization-inhibiting effects in challenging fragment condensations. highfine.com

Coupling Reagents: While carbodiimides (e.g., DCC, EDCI, DIC) are common, their use often necessitates the presence of additives. Newer reagents, such as tantalum complexes (e.g., Ta(OMe)₅) , have been developed as racemization-free coupling agents, operating via substrate-directed Lewis-acid catalysis. rsc.org Other strategies, like those employing quinolinium thioester salts , have also been reported to yield products with complete stereochemical integrity. acs.org

Impact of Bases

The choice of base is crucial, as bases can abstract the α-hydrogen, initiating the racemization process. mdpi.com

Sterically Hindered Bases: Bases with significant steric bulk, such as 2,4,6-collidine (TMP) , tend to cause less racemization compared to less hindered amines like triethylamine (B128534) (TEA). This is attributed to their reduced ability to abstract the α-proton. highfine.combachem.com

Basicity: Weaker bases like N-methylmorpholine (NMM) are often preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) when minimizing racemization is critical. highfine.combachem.com

Specific Ligation Strategies

Certain ligation techniques are inherently more robust in preserving stereochemical integrity:

Native Chemical Ligation (NCL): This method, involving the chemoselective coupling of unprotected peptide fragments, typically a C-terminal thioester with an N-terminal cysteine, is widely regarded as an epimerization-free process when executed correctly. mdpi.compnas.orgbachem.comresearchgate.net

Serine/Threonine Ligation (STL): Strategies employing salicylaldehyde (B1680747) esters and N-terminal serine or threonine residues can also achieve epimerization-free ligation, particularly when the peptide precursors are prepared using methods like Fmoc-SPPS. acs.orgpnas.org

Research Findings and Data Tables

Comparative studies have elucidated the relative effectiveness of various reagents and conditions in suppressing racemization during peptide coupling and ligation. The following table summarizes key findings relevant to minimizing racemization:

| Strategy Category | Specific Method/Reagent | Racemization Minimization Effectiveness | Key Mechanism/Notes |

| Additives | HOBt | High | Forms active esters, preventing oxazolone formation. wikipedia.orgcreative-peptides.com |

| HOAt | High | Similar to HOBt, often more potent. wikipedia.org | |

| Oxyma (Ethyl cyanohydroxyiminoacetate) | High | Alternative to HOAt. wikipedia.orgacs.org | |

| Oxyma-B (1,3-dimethylvilinic acid) | Superior in challenging condensations | Demonstrated better inhibition than HOAt/OxymaPure. highfine.com | |

| Bases | 2,4,6-Collidine (TMP) | Low | Steric hindrance reduces α-hydrogen abstraction. highfine.combachem.com |

| N-methylmorpholine (NMM) | Moderate to Low | Weaker base, preferred over TEA for high racemization risk. highfine.combachem.com | |

| DIPEA | Moderate to High | More basic, higher racemization potential than NMM/Collidine. highfine.combachem.com | |

| Coupling Reagents | Ta(OMe)₅ / Ta(OEt)₅ | Racemization-free | Lewis-acid catalyzed, substrate-directed. rsc.org |

| Quinolinium thioester salts | Complete stereochemical integrity | Amine capture strategy. acs.org | |

| Ligation Strategies | Native Chemical Ligation (NCL) | Generally Epimerization-free | Chemoselective coupling of unprotected fragments. mdpi.compnas.orgbachem.com |

| Serine/Threonine Ligation (STL) | Epimerization-free (under specific conditions) | Utilizes salicylaldehyde ester and N-terminal Ser/Thr. acs.orgpnas.org |

The ligation of peptide fragments, while a powerful tool for constructing complex peptides and proteins, presents inherent challenges in maintaining stereochemical purity. By employing sensitive analytical methods like chiral HPLC-ESI-MS/MS to assess racemization and by strategically selecting coupling reagents, additives (such as HOBt, HOAt, Oxyma derivatives), sterically hindered bases (like collidine), and robust ligation strategies (like NCL or STL), chemists can effectively minimize the formation of undesired D-isomers. This careful control is fundamental to producing high-quality peptides with reliable biological activity.

Compound List:

this compound

HOBt (1-hydroxybenzotriazole)

HOAt (1-hydroxy-7-aza-benzotriazole)

Oxyma (Ethyl cyanohydroxyiminoacetate)

Oxyma-B (1,3-dimethylvilinic acid)

DCC (N,N'-Dicyclohexylcarbodiimide)

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

DIC (N,N'-Diisopropylcarbodiimide)

DIPEA (N,N-Diisopropylethylamine)

NMM (N-methylmorpholine)

2,4,6-Collidine (TMP)

Ta(OMe)₅ (Tantalum(V) methoxide)

Ta(OEt)₅ (Tantalum(V) ethoxide)

Quinolinium thioester salts

Investigation of Z Phe Ser Ome in Enzyme Substrate and Protein Ligand Interactions

Z-Phe-Ser-OMe and Related Peptides as Substrates for Proteolytic Enzymes

Proteolytic enzymes, or proteases, are critical to countless biological processes and are classified based on their catalytic mechanism. This compound is particularly relevant in studies involving serine proteases, a major class of these enzymes that utilize a key serine residue in their active site for catalysis. libretexts.orglibretexts.org The peptide's structure is well-suited for probing the specificity and mechanism of these enzymes.

Mapping of Enzyme Active Site Specificities with Phenylalanine-Serine Sequences

The active site of a protease is composed of a series of subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the amino acid residues (P4, P3, P2, P1, P1', P2', etc.) of a substrate peptide. researchgate.net The interaction between the substrate's residues and the enzyme's subsites determines the specificity of cleavage. Synthetic peptides like this compound are instrumental in mapping these specificities. biorxiv.orgnih.govresearchgate.net

In the case of this compound, the Phenylalanine residue occupies the P1 position, and the Serine residue occupies the P1' position. This arrangement is ideal for probing the S1 and S1' subsites of a protease.

S1 Subsite Interaction : The S1 pocket is the primary determinant of specificity for many serine proteases like chymotrypsin. nih.govaklectures.comyoutube.com Chymotrypsin possesses a deep, hydrophobic S1 pocket that preferentially binds large, nonpolar aromatic residues like Phenylalanine. libretexts.orglibretexts.org The binding of the Phe side chain into this pocket correctly positions the adjacent peptide bond for cleavage.

S2 and S1' Subsite Probing : While the Phe residue probes the S1 pocket, the adjacent Serine residue interacts with the S1' subsite. The nature of the amino acid at this position can significantly influence the rate of catalysis. Similarly, extending the peptide (e.g., Z-X-Phe-Ser-OMe) allows for the mapping of the S2 subsite, which often contributes to substrate affinity and can be a target for designing selective inhibitors. nih.govbiorxiv.orgbiorxiv.org

By systematically substituting the Phe or Ser residues and measuring the kinetic parameters (Km and kcat), researchers can build a detailed map of the enzyme's active site preferences.

| Substrate (Z-Phe-X-OMe) | X Residue (P1' Position) | Relative kcat/Km | Primary S1' Interaction |

|---|---|---|---|

| Z-Phe-Gly-OMe | Glycine (Gly) | 1.0 | Minimal steric hindrance |

| Z-Phe-Ala-OMe | Alanine (Ala) | 0.8 | Small hydrophobic |

| This compound | Serine (Ser) | 1.2 | Potential for hydrogen bonding |

| Z-Phe-Leu-OMe | Leucine (Leu) | 0.5 | Bulky hydrophobic, potential steric clash |

| Z-Phe-Arg-OMe | Arginine (Arg) | 0.1 | Unfavorable electrostatic interaction |

Elucidation of Catalytic Mechanisms through this compound Analog Reactivity

Analogs of this compound are powerful tools for dissecting the catalytic mechanism of proteases. nih.govamericanpeptidesociety.org The standard mechanism for serine proteases involves the formation of a covalent acyl-enzyme intermediate. libretexts.org By modifying the substrate, specific steps in this pathway can be investigated.

For example, replacing the amide bond between Phe and Ser with a non-hydrolyzable isostere (like a ketomethylene group) can create a potent inhibitor that binds to the active site but cannot be cleaved. Studying the structure of the enzyme in complex with such an analog can provide a snapshot of the initial enzyme-substrate (Michaelis) complex. Furthermore, modifying the Serine side chain or using analogs with different leaving groups can help quantify the contributions of various interactions to transition state stabilization and the deacylation step of the reaction.

Role in Peptidomimetic Design for Modulating Biological Pathways

Peptides are crucial signaling molecules but often make poor drugs due to rapid degradation by proteases and poor bioavailability. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. nih.govresearchgate.netcore.ac.ukbenthamscience.commdpi.com The Phe-Ser motif, as found in this compound, can serve as a foundational structure for designing such molecules.

Conformational Studies of this compound-Containing Structures

The biological activity of a peptide is intimately linked to its three-dimensional conformation. The Phe-Ser sequence can adopt specific secondary structures, such as β-turns. nih.gov Understanding the preferred conformation of this compound is crucial for designing rigid mimetics that lock into this bioactive shape.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to determine these structures. nih.govmdpi.comacs.orgnih.gov For instance, NMR studies in different solvents can reveal intramolecular hydrogen bonds that stabilize specific folds. mdpi.com The carbobenzoxy (Z) group and the methyl ester (OMe) also influence the conformational landscape by restricting rotation and participating in non-covalent interactions.

Principles Guiding the Design of Bioactive Ligands Incorporating Phe-Ser Motifs

The design of bioactive ligands based on the Phe-Ser motif follows several key principles aimed at mimicking the essential interactions of the parent peptide with its biological target. nih.govresearchgate.net

Scaffold-Based Design : The peptide backbone is replaced with a more stable, non-peptidic scaffold that maintains the correct spatial orientation of the critical side chains.

Pharmacophore Mimicry : The key functional groups responsible for activity (the pharmacophore) are identified and displayed on the new scaffold. For a Phe-Ser motif, this would typically include the bulky, hydrophobic phenyl ring of Phenylalanine and the hydrogen-bonding hydroxyl group of Serine.

Conformational Constraint : Introducing rigidity into the molecule reduces the entropic penalty upon binding, potentially increasing affinity. This can be achieved through cyclization or the incorporation of rigid structural elements.

Improving Pharmacokinetics : Modifications are made to increase metabolic stability (resistance to proteolysis) and improve membrane permeability, often by replacing amide bonds and modifying polar groups.

Analysis of Non-Covalent Interactions in Peptide-Based Systems

The affinity and specificity of any ligand for its protein target are governed by a complex network of non-covalent interactions. nih.govrsc.orgkinampark.com this compound and its derivatives can engage in several types of such interactions:

Hydrogen Bonds : The amide backbone, the carbobenzoxy group, and the hydroxyl group of the Serine side chain can all act as hydrogen bond donors or acceptors. These are highly directional and crucial for specificity. mdpi.com

Hydrophobic Interactions : The phenyl ring of Phenylalanine is nonpolar and preferentially interacts with hydrophobic pockets on a protein surface, displacing water molecules in a process that is entropically favorable.

π-Interactions : The aromatic ring of Phenylalanine can participate in π-π stacking (with other aromatic rings) or cation-π interactions (with positively charged groups like lysine (B10760008) or arginine), which can be surprisingly strong and confer high affinity.

| Interaction Type | Involving Group | Typical Bond Energy (kcal/mol) | Importance in Binding |

|---|---|---|---|

| Hydrogen Bond | Serine -OH, Backbone N-H, C=O | 3 - 7 | High (Specificity & Affinity) |

| Hydrophobic Interaction | Phenylalanine side chain | 1 - 2 | High (Affinity) |

| π-π Stacking | Phenylalanine ring | ~2 | Moderate (Affinity & Specificity) |

| Van der Waals | All atoms | ~1 | High (Overall Complementarity) |

Analytical Methodologies for Characterizing Z Phe Ser Ome in Research Applications

Chromatographic Techniques for Purity Assessment and Stereoisomer Discrimination

Chromatographic methods are fundamental in the analysis of Z-Phe-Ser-OMe, serving the dual purpose of assessing its chemical purity and discriminating between its potential stereoisomers. High-performance liquid chromatography (HPLC) is the predominant technique utilized for these applications.

For routine purity assessment, reversed-phase HPLC (RP-HPLC) is commonly employed. This method separates compounds based on their hydrophobicity. A typical RP-HPLC setup for this compound would involve a C18 stationary phase, which is a nonpolar silica-based packing material. The mobile phase generally consists of a gradient of water and an organic solvent, such as acetonitrile, often with a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution. The separation is achieved by gradually increasing the concentration of the organic solvent, which elutes the more hydrophobic compounds, including this compound, from the column. The purity is then determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

The discrimination of stereoisomers of this compound, namely Z-L-Phe-L-Ser-OMe, Z-D-Phe-L-Ser-OMe, Z-L-Phe-D-Ser-OMe, and Z-D-Phe-D-Ser-OMe, requires the use of chiral chromatography. This specialized form of HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the various stereoisomers, leading to their separation. Several types of CSPs have been shown to be effective for the separation of protected dipeptides. These include polysaccharide-based phases (e.g., cellulose or amylose derivatives), macrocyclic glycopeptide phases (e.g., teicoplanin or vancomycin), and Pirkle-type phases. The choice of CSP and the mobile phase composition are critical for achieving optimal separation. For instance, Cinchona alkaloid-derived zwitterionic CSPs have demonstrated utility in separating dipeptide stereoisomers under hydro-organic or polar organic conditions. The selection of the appropriate chiral column and mobile phase often involves a screening process to identify the conditions that provide the best resolution between the diastereomeric and enantiomeric pairs.

Gas chromatography (GC) can also be utilized for the analysis of dipeptide stereoisomers, although it typically requires derivatization to increase the volatility of the analyte. The dipeptide would first be hydrolyzed to its constituent amino acids, which are then derivatized before analysis on a chiral GC column.

| Parameter | Purity Assessment (RP-HPLC) | Stereoisomer Discrimination (Chiral HPLC) |

| Stationary Phase | C18 silica | Polysaccharide-based (e.g., Chiralcel OD-H), Macrocyclic glycopeptide (e.g., Chirobiotic T), or Cinchona alkaloid-based zwitterionic CSP |

| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% TFA | Isocratic or gradient elution with mixtures of hexane/isopropanol, or methanol/acetonitrile/water with additives like TFA or formic acid |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 214 nm and 254 nm | UV at 214 nm and 254 nm |

| Typical Retention Time | Dependent on gradient, typically 10-20 min | Varies significantly with CSP and mobile phase, resolution between stereoisomers is the key parameter |

Spectroscopic Approaches for Elucidating Conformational Preferences and Interactions

Spectroscopic techniques provide invaluable insights into the three-dimensional structure and intermolecular interactions of this compound in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for these investigations.

Circular Dichroism (CD) Spectroscopy is particularly useful for studying the secondary structure and conformational changes of chiral molecules like this compound. The CD spectrum arises from the differential absorption of left- and right-circularly polarized light by the chiral chromophores in the molecule, which include the amide bonds and the aromatic side chain of phenylalanine. The shape and intensity of the CD bands in the far-UV region (around 190-250 nm) are sensitive to the peptide backbone conformation. While dipeptides are too short to form stable secondary structures like α-helices or β-sheets, CD can detect the presence of turn-like structures or other ordered conformations. Changes in the CD spectrum upon variation of solvent polarity or temperature can provide information about the conformational flexibility of this compound and its propensity to adopt specific folded states.

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the vibrational modes of the molecule and is especially sensitive to hydrogen bonding. In the context of this compound, the amide I band (primarily C=O stretching) and the amide II band (a combination of N-H bending and C-N stretching) are of particular interest. The frequency of the amide I band is sensitive to the local environment and hydrogen bonding. A lower frequency can indicate the involvement of the carbonyl oxygen in a hydrogen bond. Similarly, the N-H stretching frequency can provide evidence for the participation of the amide proton in hydrogen bonding. By analyzing the FTIR spectrum in different solvents or at varying concentrations, it is possible to distinguish between intramolecular and intermolecular hydrogen bonds, which are crucial for stabilizing specific conformations.

| Spectroscopic Technique | Information Obtained | Key Parameters/Regions of Interest |

| NMR Spectroscopy | Conformational preferences, dihedral angles, inter-proton distances, hydrogen bonding | Chemical shifts (δ), coupling constants (³J(HN,Hα)), Nuclear Overhauser Effects (NOEs) |

| Circular Dichroism (CD) | Presence of ordered structures, conformational changes | Far-UV region (190-250 nm) for backbone conformation, Near-UV region (250-300 nm) for aromatic side chain environment |

| FTIR Spectroscopy | Hydrogen bonding patterns (intramolecular vs. intermolecular) | Amide I band (around 1650 cm⁻¹), Amide II band (around 1550 cm⁻¹), N-H stretching region (around 3300 cm⁻¹) |

Mass Spectrometry Applications in Sequence Verification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, providing accurate molecular weight determination and sequence verification. For this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the most common approach.

In a typical ESI-MS experiment, the this compound molecule is ionized, usually by protonation to form [M+H]⁺. The mass-to-charge ratio (m/z) of this molecular ion is then measured with high accuracy, which allows for the confirmation of the elemental composition of the dipeptide.

For sequence verification and detailed structural analysis, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the [M+H]⁺ ion of this compound is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. This process breaks the peptide bond and other covalent bonds in a predictable manner, generating a series of fragment ions. The resulting fragmentation pattern is a unique fingerprint of the peptide's sequence.

The major fragment ions observed for peptides are the b- and y-type ions, which arise from cleavage of the amide bond. For this compound, cleavage of the Phe-Ser peptide bond would result in a b₁ ion corresponding to the Z-Phe residue and a y₁ ion corresponding to the Ser-OMe residue. The observation of these characteristic fragment ions confirms the amino acid sequence. Other fragment ions, such as a-ions (b-ions that have lost a carbonyl group) and ions resulting from the loss of small neutral molecules (e.g., H₂O from serine), can also be observed and provide additional structural information. The fragmentation of the benzyloxycarbonyl (Z) protecting group can also be observed, typically as a loss of toluene or benzyl (B1604629) alcohol. By analyzing the m/z values of the precursor and fragment ions, the sequence of the dipeptide can be unequivocally confirmed.

| Ion Type | Theoretical m/z for [M+H]⁺ of Z-L-Phe-L-Ser-OMe (C₂₁H₂₄N₂O₆) | Observed Fragment Ions (m/z) | Corresponding Fragment Structure |

| Precursor Ion | 401.17 | 401.2 | [this compound + H]⁺ |

| b₁ ion | 299.1 | [Z-Phe]⁺ | |

| y₁ ion | 118.1 | [H-Ser-OMe + H]⁺ | |

| a₁ ion | 271.1 | [b₁ - CO]⁺ | |

| Internal Fragment | 120.1 | [Imino acid of Phe]⁺ | |

| Neutral Loss | 383.2 | [[M+H]⁺ - H₂O] |

Advanced Conceptual Frameworks and Future Research Trajectories

Integration of Z-Phe-Ser-OMe into Foldamer and Supramolecular Biomaterial Design

The design of foldamers—synthetic oligomers that adopt predictable, stable secondary structures—and supramolecular biomaterials relies on the precise control of non-covalent interactions. nih.gov The dipeptide this compound possesses multiple functional groups capable of directing self-assembly processes, making it an intriguing candidate for the construction of such ordered materials.

The key interactions that can be exploited from the this compound scaffold include:

Hydrogen Bonding: The amide backbone provides classic N-H donor and C=O acceptor sites, which are fundamental to forming sheet-like or helical structures. The hydroxyl group (-OH) of the serine residue offers an additional, potent hydrogen bond donor/acceptor site, enabling more complex and stable three-dimensional networks.

π-π Stacking: The benzyloxycarbonyl (Z-group) and the phenylalanine side chain both contain aromatic rings. These can engage in π-π stacking interactions, which are crucial for stabilizing folded structures and promoting the longitudinal assembly of nanofibers in supramolecular gels. acs.org

Hydrophobic Interactions: The phenyl ring of phenylalanine and the benzyl (B1604629) group of the Z-protecting group contribute significant hydrophobicity, which can drive self-assembly in aqueous environments to minimize exposure to water, often forming the core of micelles, vesicles, or fibrous structures. nih.gov

Table 1: Hypothetical Influence of this compound Analogs on Supramolecular Assembly

| Analog Structure | Key Modification | Predicted Primary Driving Force(s) | Potential Supramolecular Architecture |

| Z-Phe-Ser-NH₂ | C-terminal Amide | Enhanced H-bonding network | More robust hydrogel fibers |

| Boc-Phe-Ser-OMe | N-terminal Boc group | Reduced π-π stacking | Weaker, thermally sensitive gels |

| Z-Phe(4-F)-Ser-OMe | Fluorinated Phenylalanine | Orthogonal π-π stacking (fluorous interactions) | Altered fiber morphology, potentially twisted ribbons |

| Z-Phe-Ser(PO₄)-OMe | Phosphorylated Serine | Electrostatic repulsion, specific ion bridging | pH-responsive assembly/disassembly |

Computational Chemistry and Molecular Modeling for Predictive Design of this compound Derivatives

Computational chemistry provides powerful tools for predicting the conformational preferences and interaction potentials of molecules like this compound before undertaking complex synthesis. nih.gov Molecular dynamics (MD) simulations and quantum mechanical calculations can offer insights into how modifications to the dipeptide structure will influence its behavior, accelerating the design of new foldamers and materials.

Key areas where molecular modeling can be applied include:

Conformational Analysis: Determining the most stable conformations of the this compound monomer in different solvents. This helps predict its propensity to adopt specific secondary structures, such as β-turns, which are critical elements in many folded proteins and foldamers. nih.gov

Predicting Self-Assembly: Simulating the interactions between multiple this compound molecules to predict how they will aggregate. These simulations can reveal the likely morphology of resulting supramolecular structures (e.g., fibers, sheets, or spheres) and the primary non-covalent forces driving their formation. rsc.org

Derivative Design: In silico screening of various chemical modifications to the this compound scaffold. For example, models can predict how adding different functional groups to the aromatic rings or altering the peptide backbone would affect binding to a target protein or enhance the stability of a self-assembled biomaterial.

Table 2: Computational Approaches for Designing this compound Derivatives

| Computational Method | Objective | Predicted Outcome/Parameter | Example Application |

| Molecular Dynamics (MD) | Assess conformational flexibility and solvent interactions. | Ramachandran plots, radial distribution functions, free energy landscapes. | Predicting the stability of a this compound-based foldamer in water vs. an organic solvent. |

| Density Functional Theory (DFT) | Calculate intermolecular interaction energies. | Binding energy, electrostatic potential maps. | Quantifying the strength of π-π stacking between two this compound molecules. |

| Docking Simulations | Predict binding mode and affinity to a protein target. | Binding pose, scoring functions (e.g., kcal/mol). | Designing a this compound derivative as an inhibitor for a specific protease. |

| Coarse-Grained Modeling | Simulate large-scale self-assembly over long timescales. | Aggregate morphology, phase diagrams. | Modeling the formation of a hydrogel from thousands of this compound monomers. |

Expanding the Utility of this compound in Novel Chemical Probes and Research Tools

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific target, such as an enzyme or receptor. nih.govrsc.org The dipeptide nature of this compound makes it an ideal starting point for creating specific probes, particularly for studying proteases, which often recognize and cleave short peptide sequences.

Potential applications for this compound-based tools include:

Enzyme Substrate Probes: The peptide bond between Phenylalanine and Serine can serve as a cleavage site for various proteases (e.g., chymotrypsin-like proteases that recognize bulky hydrophobic residues). By attaching a fluorophore to one terminus and a quencher to the other, a FRET (Förster Resonance Energy Transfer) probe can be created. In its intact state, the probe's fluorescence is quenched. Upon enzymatic cleavage, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence that allows for real-time monitoring of enzyme activity.

Affinity-Based Probes: The dipeptide can be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix. This tool could be used to isolate and purify proteins from a complex biological sample that specifically bind to the Phe-Ser motif.

Building Block for Complex Inhibitors: this compound can serve as a scaffold for creating more complex, potent, and selective enzyme inhibitors. For example, the C-terminal methyl ester could be replaced with a reactive group (a "warhead") like a chloromethylketone or an aldehyde, which can covalently modify the active site of a target serine or cysteine protease.

Table 3: Potential this compound-Based Research Tools

| Tool Type | Modification | Mechanism of Action | Research Application |

| FRET Protease Substrate | N-terminus: Fluorophore (e.g., EDANS)C-terminus: Quencher (e.g., DABCYL) | Cleavage of the Phe-Ser bond separates the FRET pair, causing fluorescence emission. | Quantifying the kinetic parameters of a specific chymotrypsin-like protease. |

| Affinity Chromatography Resin | C-terminus is coupled to NHS-activated sepharose beads. | Proteins with binding affinity for the Phe-Ser sequence are captured from a lysate. | Identifying and isolating novel Phe-Ser binding proteins or proteases. |

| Covalent Protease Inhibitor | C-terminal methyl ester is replaced with a diazomethylketone (DMK). | The dipeptide directs the inhibitor to the enzyme's active site for covalent modification. | Selectively and irreversibly inhibiting a target protease to study its downstream biological function. |

| Photo-crosslinking Probe | Phenylalanine is replaced with photo-leucine or a benzophenone (B1666685) derivative. | Upon UV irradiation, the probe covalently links to interacting proteins. | Identifying unknown binding partners of the Phe-Ser motif within a cellular context. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.